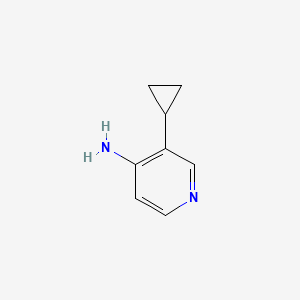

3-Cyclopropylpyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Cyclopropylpyridin-4-amine, also known as 3CP4A, is a heterocyclic compound that has been widely studied due to its potential applications in scientific research. It is a cyclic compound containing three carbon atoms in a ring, a nitrogen atom, and a pyridine ring. 3CP4A has been investigated for its ability to interact with proteins, nucleic acids, and other biomolecules, as well as its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis

- A study demonstrated a microwave-assisted, one-pot reaction for synthesizing N-substituted 2-amino-1,6-naphthyridine derivatives, including those related to 3-Cyclopropylpyridin-4-amine. This method is noted for its simplicity and safety in small-scale synthesis, useful in biomedical screening (Han et al., 2010).

Catalytic Applications

- Research involving palladium-catalyzed carbonylative cyclization of amines, which included compounds like 3-Cyclopropylpyridin-4-amine, highlighted their utility in generating functionalized γ-lactams. This process is significant for the late-stage diversification of complex molecules such as peptides (Hernando et al., 2016).

Synthesis of α-Aminophosphonates

- A method was developed for synthesizing α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, showcasing the versatility of cyclopropylamine derivatives in organic synthesis (Reddy et al., 2014).

Electronic Spectroscopy

- A study on Pt(II) complexes, incorporating 4-aminopyridine, a compound structurally similar to 3-Cyclopropylpyridin-4-amine, explored their intramolecular interactions and electronic properties. Such studies are crucial for understanding and designing novel photophysical materials (Yip et al., 2000).

Synthesis of Halopyridines

- Research on the synthesis of N-substituted 3-amino-4-halopyridines provided a pathway to synthesize compounds like 3-Cyclopropylpyridin-4-amine, which are valuable intermediates in creating diverse heterocyclic systems (Wilhelmsen et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

3-cyclopropylpyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGSPDLKFWHOTQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60734773 |

Source

|

| Record name | 3-Cyclopropylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropylpyridin-4-amine | |

CAS RN |

1338998-82-5 |

Source

|

| Record name | 3-Cyclopropylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60734773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-aminobenzoyl)-L-valyl-L-alanyl-L-alpha-aspartyl-L-norvalyl-L-arginyl-L-alpha-aspartyl-L-arginyl-N1-[2-[(2,4-dinitrophenyl)amino]ethyl]-L-glutamamide](/img/structure/B594218.png)

![Ethanone, 1-[3-(hydroxymethyl)-2,2-dimethylcyclobutyl]-, trans-(9CI)](/img/structure/B594228.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylpropanoate](/img/structure/B594242.png)